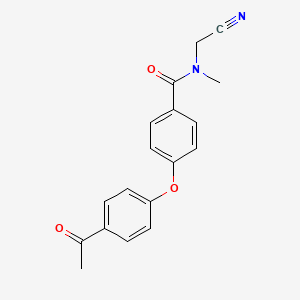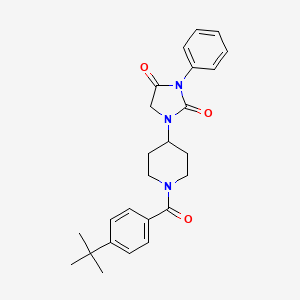
N-((4-(dimetilamino)-6-morfolino-1,3,5-triazin-2-il)metil)-3-metilbencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide is a chemically synthesized compound with unique properties and a broad range of applications in various fields. Its structure includes a 1,3,5-triazine ring substituted with dimethylamino and morpholino groups, making it a versatile compound with significant research interest.
Aplicaciones Científicas De Investigación
This compound finds applications in several scientific domains due to its unique chemical structure:
Chemistry
: It is used as a building block for synthesizing other complex molecules and as a ligand in coordination chemistry.
Biology
Medicine
: Research is being conducted into its potential use as a pharmaceutical intermediate and its efficacy in drug delivery systems.
Industry
: It is used in the development of materials with specific properties, such as dyes and polymers.
Métodos De Preparación
This compound can be synthesized through a multi-step process, typically starting with the formation of the 1,3,5-triazine core.
Synthetic Routes and Reaction Conditions
: The initial step involves the formation of the triazine ring through a cyclization reaction. This is followed by the introduction of the dimethylamino and morpholino groups via nucleophilic substitution reactions. Specific reaction conditions, such as the use of a base like sodium hydride, and solvents like dimethylformamide, are crucial for the successful introduction of these groups.
Industrial Production Methods
: Industrially, the synthesis is scaled up by optimizing the reaction conditions, including temperature, pressure, and concentration of reactants. High-throughput techniques and automation play a significant role in the large-scale production of this compound, ensuring consistency and purity.
Análisis De Reacciones Químicas
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide undergoes various chemical reactions:
Types of Reactions
: It can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
: For oxidation reactions, oxidizing agents like hydrogen peroxide can be used. Reduction reactions might involve reagents such as lithium aluminum hydride. Substitution reactions often occur in the presence of catalysts like palladium or bases like potassium carbonate.
Major Products Formed
: The major products depend on the type of reaction. Oxidation typically yields sulfoxides or sulfones, reduction leads to amines or other reduced derivatives, and substitution can produce various functionalized derivatives.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, depending on its application:
Molecular Targets and Pathways
: In biological systems, it can interact with specific enzymes or receptors, influencing biochemical pathways. Its sulfonamide group is particularly known for its ability to inhibit certain enzymes by mimicking substrate molecules.
Comparación Con Compuestos Similares
Comparing N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide to other similar compounds highlights its uniqueness:
Similar Compounds
: Other triazine-based compounds include cyanuric chloride and melamine.
Uniqueness
: What sets this compound apart is the combination of its dimethylamino, morpholino, and benzenesulfonamide groups. This unique structure provides it with distinctive chemical reactivity and a broad range of applications.
This detailed exploration should give you a comprehensive understanding of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide. Where does this take your curiosity?
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3S/c1-13-5-4-6-14(11-13)27(24,25)18-12-15-19-16(22(2)3)21-17(20-15)23-7-9-26-10-8-23/h4-6,11,18H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDSDDJUISVMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2481373.png)

![9'-Chloro-2'-(4-fluorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2481377.png)




![2-(Pyridin-3-YL)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B2481383.png)
![7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2481384.png)
![3-Cyclopropyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B2481385.png)

![ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2481391.png)
![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid;hydrochloride](/img/structure/B2481393.png)
![Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/new.no-structure.jpg)
